N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoline derivative with 2-(4-fluorophenoxy)acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Fluorophenoxyacetamides: Compounds with similar acetamide linkages but different aromatic substituents.
Uniqueness
The uniqueness of N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21FN2O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H21FN2O3/c1-2-3-13-26-19-11-10-18(17-5-4-12-23-21(17)19)24-20(25)14-27-16-8-6-15(22)7-9-16/h4-12H,2-3,13-14H2,1H3,(H,24,25) |
InChI Key |
ZFUGPSSOXDAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)F)C=CC=N2 |
Origin of Product |
United States |
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